

An In-depth Technical Guide to the Thermochemical Properties of 2-Phenylpropanal

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Compound of Interest

Compound Name: 2-Phenylpropanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of **2-Phenylpropanal** (also known as hydratropaldehyde). Due to a lack of extensive experimental data in publicly accessible literature, this document combines reported physico-chemical characteristics with estimated thermochemical values derived from established theoretical models. Furthermore, it outlines detailed experimental protocols for the precise determination of these properties, offering a framework for future research.

Physico-Chemical Properties of 2-Phenylpropanal

2-Phenylpropanal is an aromatic aldehyde with a chiral center at the carbon alpha to the carbonyl group. It is a colorless to pale yellow liquid at room temperature with a characteristic floral, green aroma reminiscent of hyacinth.^[1] A summary of its key physico-chemical properties is presented in Table 1.

Table 1: Physico-Chemical Properties of **2-Phenylpropanal**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O	[1][2][3]
Molar Mass	134.18 g/mol	[2][3]
Appearance	Clear colorless to pale yellow liquid	[1]
Density	1.002 g/mL at 25 °C	
Boiling Point	92-94 °C at 12 mmHg	
Flash Point	79 °C (174.2 °F)	
Refractive Index	n ₂₀ /D 1.517 (lit.)	
Solubility	Soluble in most fixed oils and propylene glycol. Insoluble in glycerin.	[3]
CAS Number	93-53-8	[2]

Synthesis of 2-Phenylpropanal

Several synthetic routes for the preparation of **2-phenylpropanal** have been reported in the literature. These methods are crucial for obtaining the high-purity samples required for accurate thermochemical measurements.

- **Oxidation of 2-Phenyl-1-propanol:** A common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 2-phenyl-1-propanol, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid.
- **Hydroformylation of Styrene:** On an industrial scale, the hydroformylation of styrene represents an efficient route. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of styrene, typically using a rhodium or cobalt catalyst. The reaction conditions can be tuned to favor the branched aldehyde, **2-phenylpropanal**, over the linear isomer.

- Condensation Reactions: Other reported methods include the condensation of acetophenone with ethyl chloroacetate under alkaline conditions.[1]

Thermochemical Properties of 2-Phenylpropanal

Precise experimental data for the standard enthalpy of formation, standard molar entropy, and heat capacity of **2-phenylpropanal** are not readily available in the current scientific literature. However, these values can be estimated using established group contribution methods and by comparison with structurally similar compounds. It is imperative to note that the following values are estimates and should be confirmed by experimental determination.

Table 2: Estimated Thermochemical Properties of **2-Phenylpropanal** (gas phase, 298.15 K)

Property	Estimated Value	Method of Estimation
Standard Enthalpy of Formation (ΔH_f°)	-85 ± 15 kJ/mol	Group Contribution Method
Standard Molar Entropy (S°)	380 ± 20 J/(mol·K)	Group Additivity
Molar Heat Capacity (C_p)	210 ± 20 J/(mol·K)	Group Additivity

Note on Estimations: The standard enthalpy of formation was estimated using group contribution methods, taking into account the contributions of the phenyl group, the aldehyde group, and the methyl group, with corrections for branching. The standard molar entropy and heat capacity were estimated by analogy to similar molecules such as ethylbenzene and other substituted aromatic compounds, with adjustments for the aldehyde functional group. These estimations are subject to inherent uncertainties and are intended to serve as a preliminary reference pending experimental verification.

Experimental Protocols for Thermochemical Data Determination

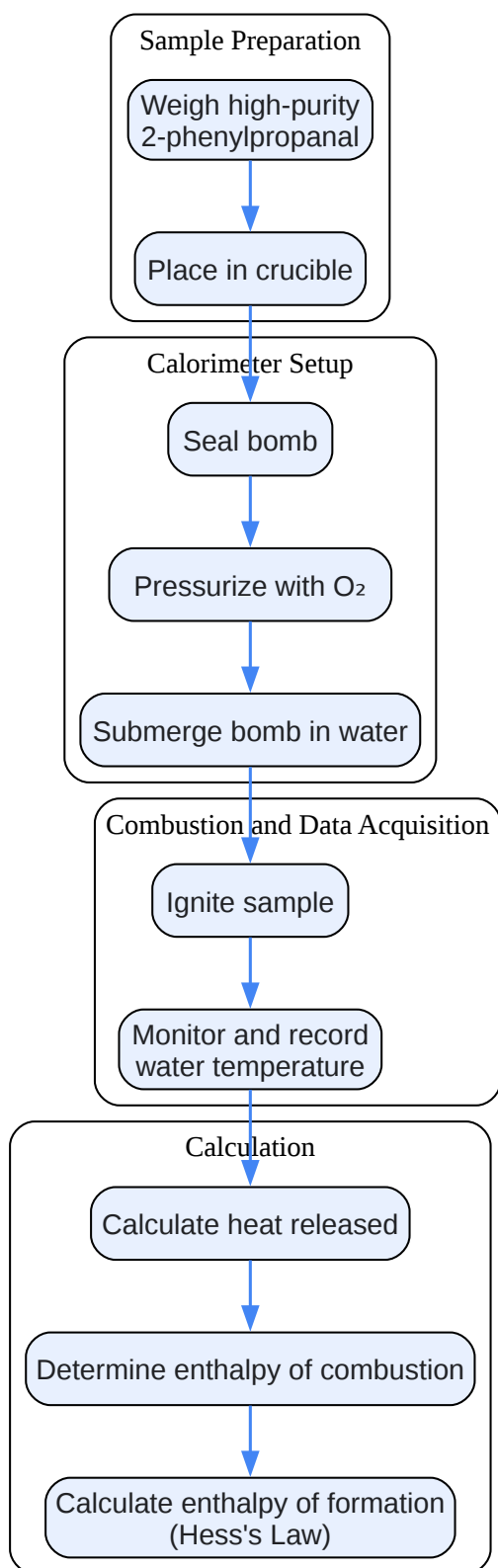
To obtain accurate and reliable thermochemical data for **2-phenylpropanal**, the following experimental methodologies are recommended.

Determination of the Enthalpy of Combustion and Formation by Combustion Calorimetry

The standard enthalpy of formation of **2-phenylpropanal** can be determined from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **2-phenylpropanal** (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter.
- **Calorimeter Setup:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm). The bomb is then submerged in a known quantity of water in the calorimeter's insulated container.
- **Ignition and Data Acquisition:** The sample is ignited electrically, and the temperature of the surrounding water is monitored with a high-precision thermometer. The temperature is recorded at regular intervals before, during, and after combustion to allow for the correction of heat exchange with the surroundings.
- **Calculation:** The heat released during combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of **2-phenylpropanal** is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).



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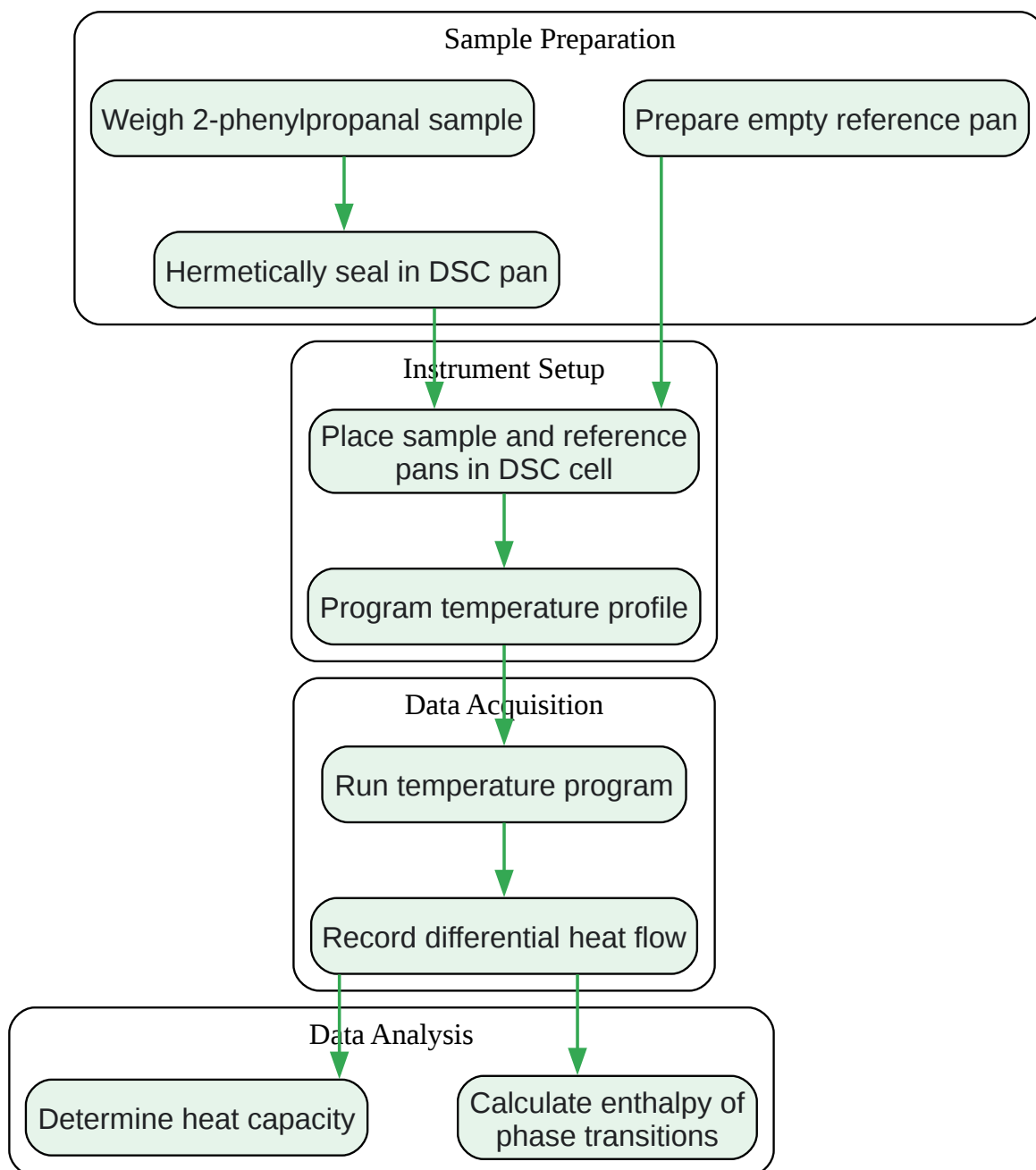
Figure 1. Experimental workflow for combustion calorimetry.

Determination of Heat Capacity and Phase Transition Enthalpies by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry can be used to measure the heat capacity of **2-phenylpropanal** as a function of temperature, as well as the enthalpies of any phase transitions (e.g., melting, boiling).

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **2-phenylpropanal** (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes heating and cooling ramps at a controlled rate (e.g., 10 °C/min).
- **Data Acquisition:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed. This differential heat flow is recorded as a function of temperature.
- **Heat Capacity Calculation:** The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
- **Enthalpy of Transition Calculation:** The enthalpy of any phase transition is calculated by integrating the area of the corresponding peak in the DSC thermogram.



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Figure 2. Experimental workflow for Differential Scanning Calorimetry.

Conclusion

This technical guide has synthesized the available physico-chemical data for **2-phenylpropanal** and provided estimated values for its key thermochemical properties. The significant lack of experimentally determined thermochemical data highlights a knowledge gap that requires further investigation. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain these crucial parameters. Accurate thermochemical data for **2-phenylpropanal** will be invaluable for professionals in chemical synthesis, reaction modeling, and drug development, enabling more precise process design, safety assessments, and computational studies.

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